Tert-butyl 2-(ethylamino)-2-methylpropanoate
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Overview
Description
Tert-butyl 2-(ethylamino)-2-methylpropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, an ethylamino group, and a methyl group attached to a propanoate backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(ethylamino)-2-methylpropanoate typically involves the esterification of 2-(ethylamino)-2-methylpropanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(ethylamino)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(ethylamino)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe in NMR studies to investigate macromolecular complexes.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(ethylamino)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with cellular receptors or proteins, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(methylamino)ethylcarbamate: Similar in structure but with a different amino group.
Tert-butyl 2,2,2-trichloroacetimidate: Used in similar chemical transformations but with different reactivity patterns.
Uniqueness
Tert-butyl 2-(ethylamino)-2-methylpropanoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications. Its tert-butyl group provides steric hindrance, affecting its chemical behavior and making it suitable for specific synthetic applications .
Properties
Molecular Formula |
C10H21NO2 |
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Molecular Weight |
187.28 g/mol |
IUPAC Name |
tert-butyl 2-(ethylamino)-2-methylpropanoate |
InChI |
InChI=1S/C10H21NO2/c1-7-11-10(5,6)8(12)13-9(2,3)4/h11H,7H2,1-6H3 |
InChI Key |
XHISHSUPDKWOLL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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